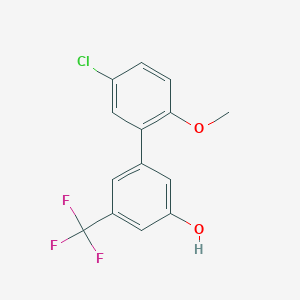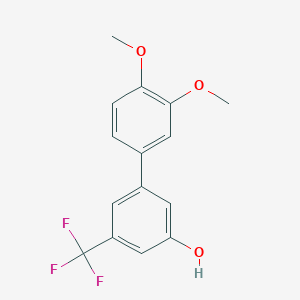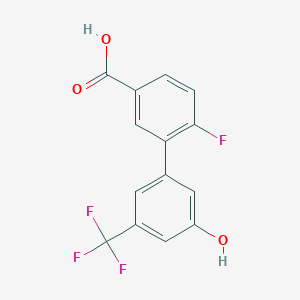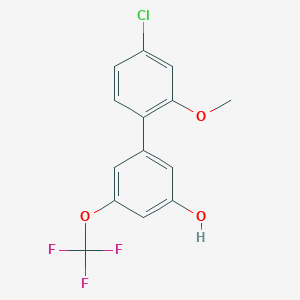
5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol, 95% (5-Chloro-2-methoxyphenyl-3-TFMP) is a synthetic compound with a wide range of applications in scientific research. It is a white powder with a molecular weight of 300.11 g/mol and a melting point of 85-90°C. 5-Chloro-2-methoxyphenyl-3-TFMP has been used in various fields such as drug discovery, biochemistry, pharmacology, and biotechnology.
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxyphenyl-3-TFMP has been used in various scientific research applications. It has been used as a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, 5-Chloro-2-methoxyphenyl-3-TFMP has been used in the synthesis of various drugs, including antifungal and anti-inflammatory drugs.
Mecanismo De Acción
5-Chloro-2-methoxyphenyl-3-TFMP is a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin. Tyrosinase catalyzes the oxidation of 5-Chloro-2-methoxyphenyl-3-TFMP to form 5-chloro-2-methoxyphenol, which is then converted to melanin. In addition, 5-Chloro-2-methoxyphenyl-3-TFMP is also a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. Cytochrome P450 catalyzes the oxidation of 5-Chloro-2-methoxyphenyl-3-TFMP to form 5-chloro-2-methoxyphenol, which is then converted to various metabolites.
Biochemical and Physiological Effects
5-Chloro-2-methoxyphenyl-3-TFMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, it has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. Furthermore, 5-Chloro-2-methoxyphenyl-3-TFMP has been shown to have anti-inflammatory, antioxidant, and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Chloro-2-methoxyphenyl-3-TFMP in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a readily available, inexpensive, and easy to use compound. In addition, it is relatively stable and can be stored for long periods of time. On the other hand, it is a highly reactive compound and should be handled with care. Furthermore, it can be toxic if ingested and should be used in a well-ventilated area.
Direcciones Futuras
5-Chloro-2-methoxyphenyl-3-TFMP has a wide range of potential applications in scientific research. Future research should focus on exploring the potential of this compound as a therapeutic agent for various diseases. In addition, further research should be conducted to investigate its potential as a substrate for various enzymes, such as cytochrome P450 and tyrosinase. Furthermore, research should be conducted to explore the potential of 5-Chloro-2-methoxyphenyl-3-TFMP as a tool for drug discovery and development. Finally, research should be conducted to further explore the biochemical and physiological effects of this compound.
Métodos De Síntesis
5-Chloro-2-methoxyphenyl-3-TFMP can be synthesized by reacting 5-chloro-2-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a catalyst. The reaction is carried out in an inert atmosphere at a temperature of 70-80°C. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by filtration. The final product is a white powder with a purity of 95%.
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-3-2-10(15)7-12(13)8-4-9(14(16,17)18)6-11(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEUKCVBNBDXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686686 |
Source


|
| Record name | 5'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261933-82-7 |
Source


|
| Record name | 5'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)







